

# BBO-10203 toxicity assessment in preclinical models

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## Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15541566

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## BBO-10203 Preclinical Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the preclinical toxicity and safety assessment of **BBO-10203**. The content is structured to address specific questions and potential issues encountered during experimentation.

## Frequently Asked Questions (FAQs)

Q1: What is **BBO-10203** and what is its primary preclinical safety advantage?

A1: **BBO-10203** is a first-in-class, orally bioavailable small molecule designed to selectively block the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3K $\alpha$ ).<sup>[1][2][3]</sup> Its primary safety advantage, demonstrated in multiple preclinical models, is the absence of hyperglycemia (high blood sugar) and hyperinsulinemia, which are common dose-limiting toxicities for traditional PI3K $\alpha$  kinase inhibitors.<sup>[1][4][5][6]</sup>

Q2: Why does **BBO-10203** not induce hyperglycemia like other PI3K $\alpha$  inhibitors?

A2: **BBO-10203**'s unique mechanism spares the insulin signaling pathway.<sup>[3][4]</sup> While conventional PI3K $\alpha$  inhibitors block the enzyme's kinase activity, affecting both cancer-related signaling and normal metabolic functions like glucose uptake, **BBO-10203** specifically disrupts the RAS-mediated activation of PI3K $\alpha$ , a process prevalent in malignant cells.<sup>[1][4]</sup> Crucially,

insulin's activation of PI3K $\alpha$  to regulate blood glucose does not depend on RAS, so this vital physiological function remains unaffected by **BBO-10203**.[\[1\]](#)[\[4\]](#)[\[7\]](#)

Q3: What specific preclinical studies have been conducted to evaluate the metabolic safety of **BBO-10203**?

A3: The key study performed was an oral glucose tolerance test (OGTT) in fasted male C57BL/6 mice.[\[1\]](#)[\[2\]](#) Results showed that even at a dose of 100 mg/kg (approximately three times the efficacious dose), **BBO-10203** did not lead to an accumulation of glucose or an increase in serum c-peptide, confirming its neutral metabolic profile.[\[4\]](#)

Q4: What is the effective and well-tolerated dose of **BBO-10203** in preclinical mouse models?

A4: In mouse xenograft models, **BBO-10203** demonstrates dose-dependent inhibition of its target, pAKT, at doses ranging from 10 to 100 mg/kg.[\[1\]](#)[\[4\]](#) A daily oral dose of 100 mg/kg resulted in 88% tumor growth inhibition in a BT-474 breast cancer model and was reported to be well-tolerated when used in combination with other anti-cancer agents.[\[1\]](#)

Q5: Have other potential toxicities (e.g., liver, kidney, cardiac) been evaluated for **BBO-10203**?

A5: The publicly available preclinical data for **BBO-10203** focuses almost exclusively on its significant advantage of not causing hyperglycemia. While combination therapies have been described as "well tolerated," detailed reports on organ-specific toxicity, maximum tolerated dose (MTD), or comprehensive safety pharmacology studies are not available in the reviewed literature.[\[1\]](#) The compound has advanced to Phase 1 clinical trials (NCT06625775), indicating that a broader safety assessment has been completed to support human studies.[\[8\]](#)[\[9\]](#)

## Troubleshooting Guide

Issue 1: Unexpected hyperglycemia or metabolic abnormalities observed in animal models following **BBO-10203** administration.

- Is this expected? No. This finding is contrary to all published preclinical data for **BBO-10203**.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Recommended Actions:

- **Verify Compound Integrity:** Confirm the identity, purity, and formulation of the administered **BBO-10203**.
- **Evaluate Vehicle Effects:** Conduct a control experiment with the vehicle alone to rule out any metabolic effects from the delivery medium.
- **Assess Animal Model:** Consider if the specific animal strain or its underlying genetic characteristics could have an unexpected interaction with the drug's pathway.
- **Review Experimental Protocol:** Ensure that procedures such as fasting times and blood collection methods are consistent and correctly performed.

Issue 2: Suboptimal inhibition of pAKT or lack of anti-tumor efficacy in xenograft models.

- Is this expected? This may occur due to suboptimal dosing or administration.
- Recommended Actions:
  - **Confirm Dose and Bioavailability:** Preclinical studies show that **BBO-10203** has good oral bioavailability.<sup>[1][10]</sup> Effective doses in mouse models range from 30 to 100 mg/kg administered orally once daily.<sup>[1][4]</sup>
  - **Perform a Dose-Response Study:** If efficacy is low, consider performing a dose-escalation study within the 10-100 mg/kg range to determine the optimal dose for your specific model.<sup>[1][4]</sup>
  - **Analyze Pharmacokinetics:** Ensure that the dosing frequency is appropriate. **BBO-10203** showed sustained pAKT inhibition over 24 hours at doses of 30 and 100 mg/kg.<sup>[4]</sup>
  - **Check Target Pathway:** Confirm that the tumor model is driven by RAS-PI3K $\alpha$  signaling, as **BBO-10203** is a targeted agent.

## Quantitative Data Summary

Table 1: In Vitro Potency of **BBO-10203**

Assay	Cell Line / System	Metric	Value (nM)	Reference
Cellular Target Engagement	BT-474 Cells	IC <sub>50</sub>	1.4	[1]
pAKT Inhibition	Panel of 18 Breast Cancer Lines	Mean EC <sub>50</sub>	3.2	[1]
RAS:PI3K $\alpha$ Interaction Blocking	HEK293T Cells (KRAS-G12D)	IC <sub>50</sub>	6.0	[4]

Table 2: Preclinical Pharmacokinetic Parameters of **BBO-10203** in Mice

Parameter	Value
IV Clearance (mL/min/kg)	26
IV Half-life (t <sub>1/2</sub> ) (hr)	0.86
IV Volume of Distribution (V <sub>ss</sub> ) (L/kg)	1.2
Oral Bioavailability (%F) @ 30 mg/kg	24%
Oral Bioavailability (%F) @ 100 mg/kg	31%
Oral Bioavailability (%F) @ 300 mg/kg	30%
Data sourced from reference[10].	

## Experimental Protocols

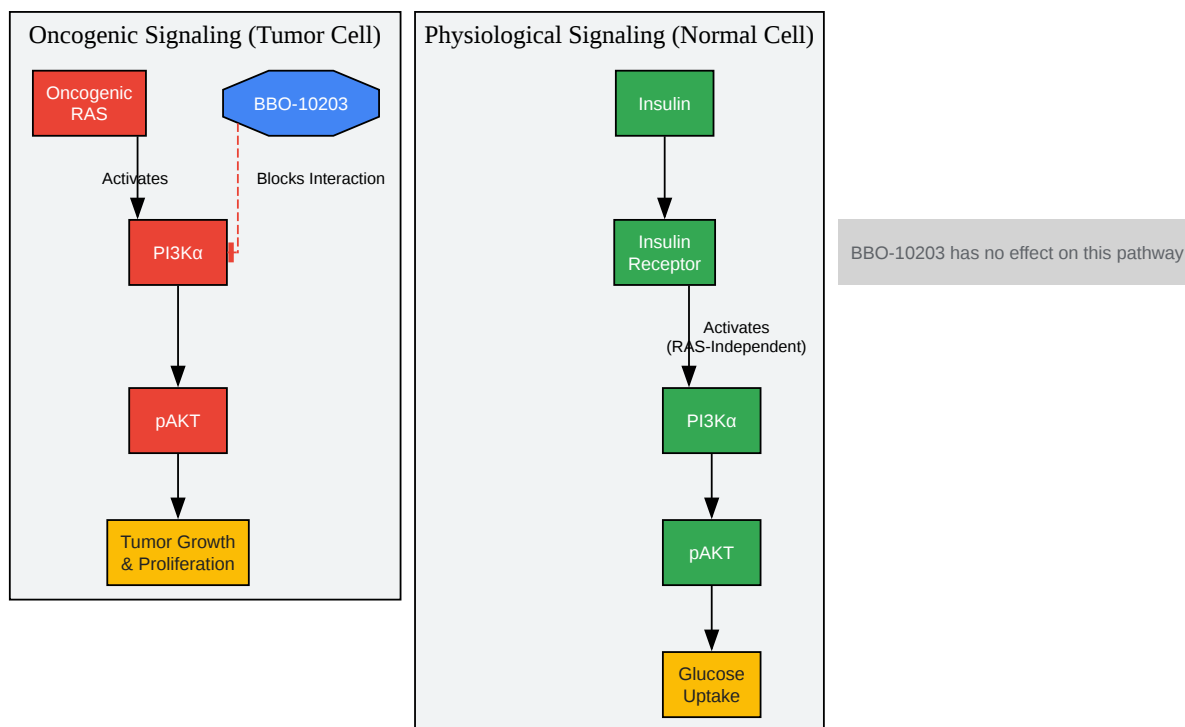
### Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method to assess the effect of a compound on glucose metabolism, as performed for **BBO-10203**.[\[1\]](#)[\[4\]](#)

- Animal Model: Male C57BL/6 mice.

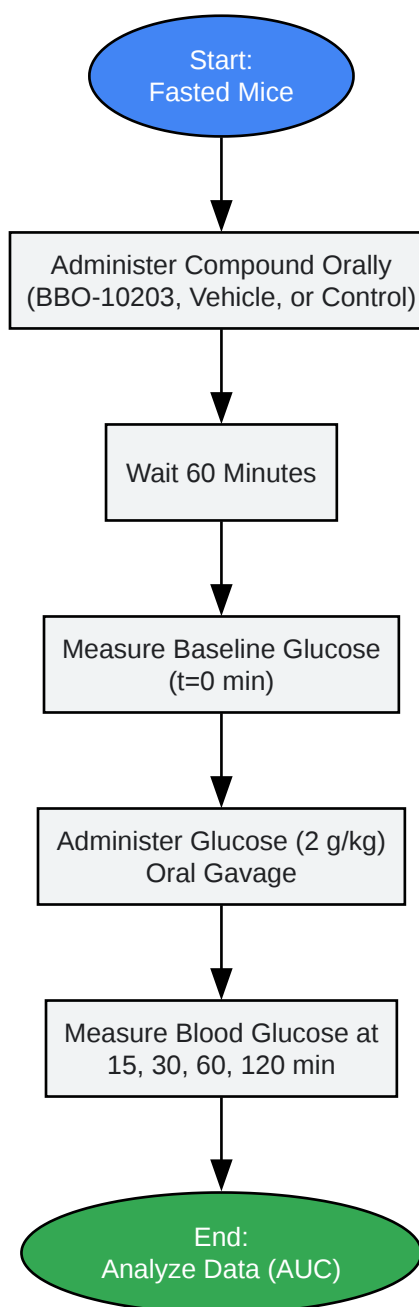
- Acclimatization: Acclimatize animals for at least 7 days before the experiment.
- Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
- Compound Administration:
  - Prepare **BBO-10203** in an appropriate vehicle for oral gavage.
  - Administer the desired dose of **BBO-10203** (e.g., 100 mg/kg), a positive control (e.g., a pan-PI3K $\alpha$  inhibitor like alpelisib), or vehicle to respective groups of mice.
- Baseline Blood Glucose: 60 minutes after compound administration, collect a blood sample from the tail vein to measure baseline glucose (t=0).
- Glucose Challenge: Immediately after the baseline reading, administer a 2 g/kg dose of D-glucose solution via oral gavage.
- Time-Point Blood Collection: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.
- Analysis:
  - Measure blood glucose levels at each time point using a calibrated glucometer.
  - Plot the mean blood glucose concentration versus time for each treatment group.
  - Calculate the area under the curve (AUC) for glucose excursion to quantify the overall effect on glucose tolerance.
  - Optionally, collect a final blood sample for serum c-peptide or insulin analysis.

## Visualizations



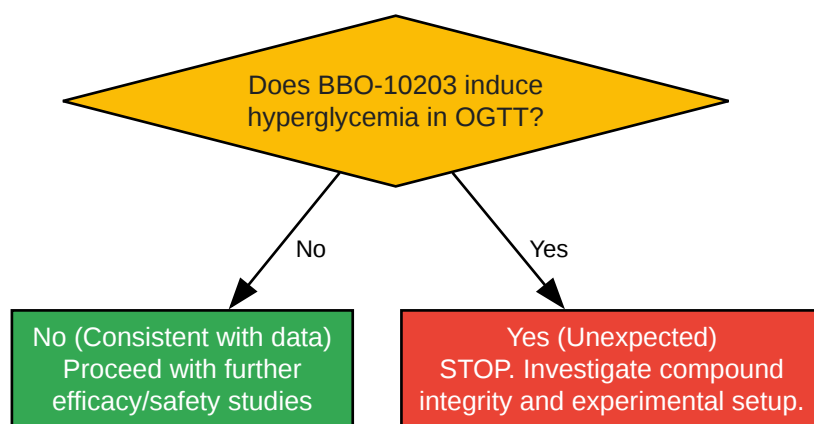
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Caption: Differentiated action of **BBO-10203** on oncogenic vs. physiological PI3K $\alpha$  signaling.



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Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).



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Caption: Go/No-Go decision logic based on the key metabolic safety endpoint for **BBO-10203**.

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